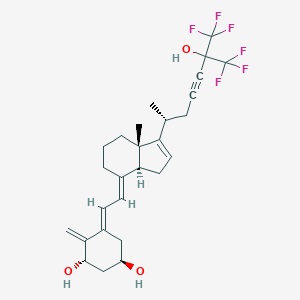
Ccris 7514
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ccris 7514 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound is also known as 2-[(4-methoxyphenyl)methyl]-1,3-dioxolane, and it has a molecular formula of C10H12O3.
作用机制
The exact mechanism of action of Ccris 7514 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. Ccris 7514 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain. Ccris 7514 has also been shown to inhibit the growth of cancer cells by blocking the activity of certain signaling pathways that are involved in tumor growth.
生化和生理效应
Ccris 7514 has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. Ccris 7514 has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, Ccris 7514 has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using Ccris 7514 in lab experiments is its potential applications in the development of new drugs for the treatment of inflammation, pain, and cancer. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease. However, there are some limitations to using Ccris 7514 in lab experiments. One of the limitations is the lack of knowledge about its exact mechanism of action. In addition, the safety and toxicity of this compound have not been fully evaluated.
未来方向
There are several future directions for the study of Ccris 7514. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to evaluate the safety and toxicity of this compound in animal models and human clinical trials. Additionally, more studies are needed to determine the potential applications of Ccris 7514 in the treatment of various diseases, including inflammation, pain, cancer, and Alzheimer's disease.
Conclusion:
In conclusion, Ccris 7514 is a chemical compound that has potential applications in various scientific research studies. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ccris 7514 has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成方法
The synthesis of Ccris 7514 can be achieved through the reaction of 4-methoxybenzyl alcohol and ethylene oxide in the presence of a strong acid catalyst. This reaction results in the formation of a cyclic acetal, which is then hydrolyzed to produce Ccris 7514. The purity of the compound can be improved through recrystallization.
科学研究应用
Ccris 7514 has been used in various scientific research studies due to its potential applications in the field of medicine and biology. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ccris 7514 has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
属性
CAS 编号 |
137102-93-3 |
|---|---|
产品名称 |
Ccris 7514 |
分子式 |
C27H32F6O3 |
分子量 |
518.5 g/mol |
IUPAC 名称 |
(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-yn-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H32F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-10,16,20,22-23,34-36H,2,5-7,11-12,14-15H2,1,3H3/b18-8+,19-9+/t16-,20-,22+,23+,24-/m1/s1 |
InChI 键 |
WVQFESJNOSYLJI-RGTRFGFKSA-N |
手性 SMILES |
C[C@H](CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
规范 SMILES |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
同义词 |
1,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol Ro 24-5531 Ro-24-5531 Ro24-5531 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



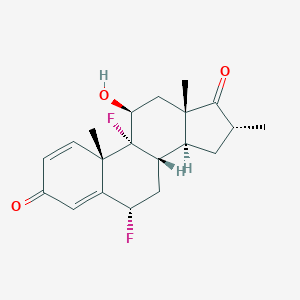
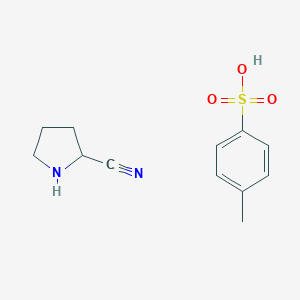
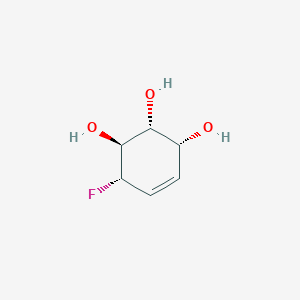
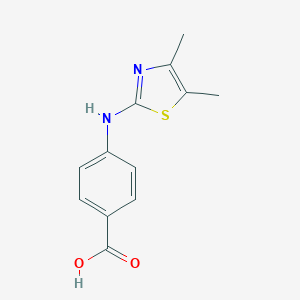
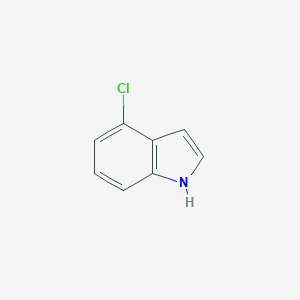
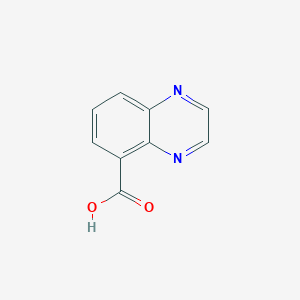
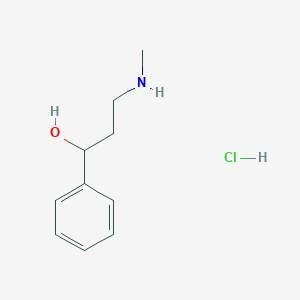
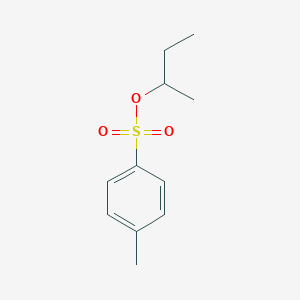
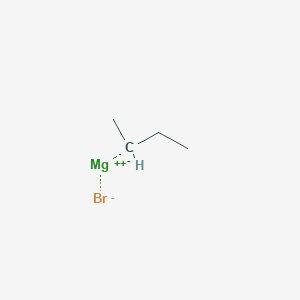
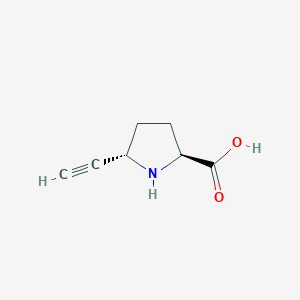
![[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B152855.png)
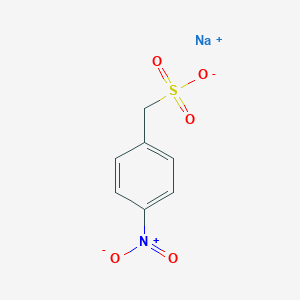
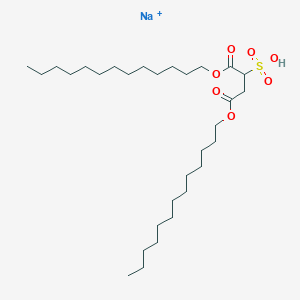
![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)